
(1-Fluoro-2,3-dimethylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Fluoro-2,3-dimethylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing two methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-2,3-dimethylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method is the reaction of cyclopentadiene with difluorocarbene, which initially forms a cyclopropane intermediate that undergoes ring expansion and subsequent elimination of hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents.
化学反应分析
Types of Reactions
(1-Fluoro-2,3-dimethylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia can facilitate the substitution of the fluoro group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nitration would yield nitro-substituted derivatives, while nucleophilic substitution could produce various substituted benzene derivatives .
科学研究应用
作用机制
The mechanism of action of (1-Fluoro-2,3-dimethylcyclopropyl)benzene would depend on its specific application. In chemical reactions, the fluoro group and the cyclopropyl ring can influence the reactivity and stability of the compound. For example, in nucleophilic aromatic substitution, the fluoro group can act as a leaving group, allowing nucleophiles to attack the benzene ring . The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
Fluorobenzene: A simpler compound with only a fluoro substituent on the benzene ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring without additional substituents.
Dimethylcyclopropylbenzene: Similar to (1-Fluoro-2,3-dimethylcyclopropyl)benzene but lacks the fluoro group.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a dimethylcyclopropyl group on the benzene ring.
属性
CAS 编号 |
91423-75-5 |
|---|---|
分子式 |
C11H13F |
分子量 |
164.22 g/mol |
IUPAC 名称 |
(1-fluoro-2,3-dimethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H13F/c1-8-9(2)11(8,12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
RWLMFDMONIETMT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C1(C2=CC=CC=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



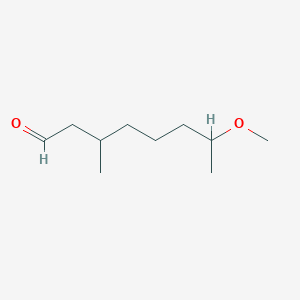
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
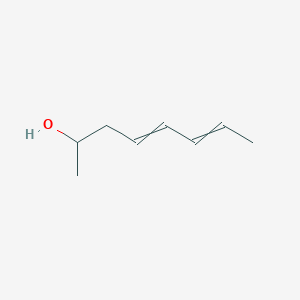
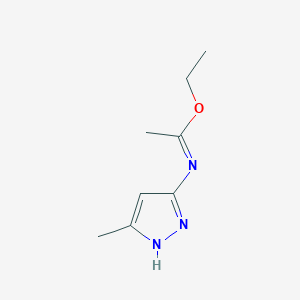
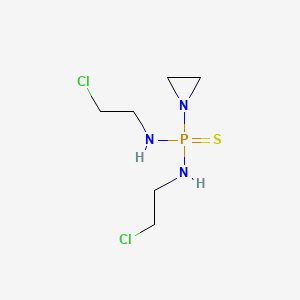
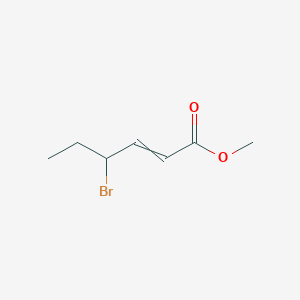

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
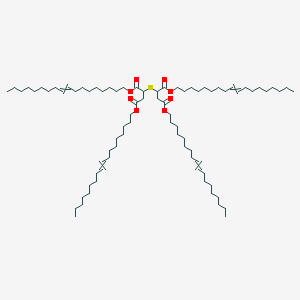
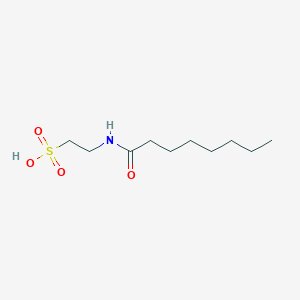
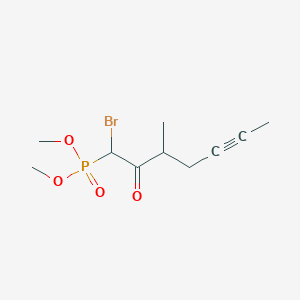
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
